molecular formula C5H7LiN2O2S B6605504 lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate CAS No. 2241138-54-3

lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate

Cat. No.: B6605504
CAS No.: 2241138-54-3
M. Wt: 166.2 g/mol
InChI Key: IMZGUDULKZQFHW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate typically involves the reaction of 1,2-dimethylimidazole with a sulfinating agent in the presence of lithium ions. One common method involves the use of lithium hydroxide as a base, which reacts with 1,2-dimethylimidazole and a sulfinating agent such as sulfur dioxide or a sulfinyl chloride. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonate derivatives, while reduction can produce sulfide derivatives. Substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives with different properties .

Mechanism of Action

The mechanism of action of lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes or receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to lithium(1+)ion1,2-dimethyl-1H-imidazole-4-sulfinate include:

Uniqueness

This compound is unique due to its specific combination of lithium ions, dimethyl substitution on the imidazole ring, and the presence of a sulfinyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications in research and industry .

Properties

IUPAC Name

lithium;1,2-dimethylimidazole-4-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.Li/c1-4-6-5(10(8)9)3-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZGUDULKZQFHW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=CN1C)S(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7LiN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.